

Head-to-Head Study: ORM-3819 vs. Levosimendan in Cardiovascular Research

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Compound of Interest

Compound Name: **ORM-3819**

Cat. No.: **B15579920**

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A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the novel inodilator **ORM-3819** and the established drug levosimendan, focusing on their effects on vascular smooth muscle. The data presented is derived from preclinical in-vitro studies, offering insights into their mechanisms of action and potential therapeutic applications.

Executive Summary

ORM-3819 is a novel cardiac drug that enhances the force of contraction and the rate of relaxation in the heart^[1]. It demonstrates both positive inotropic and vasodilatory effects. Levosimendan is a known calcium sensitizer used to treat acutely decompensated severe chronic heart failure. Both compounds share a dual mechanism of action, promoting cardiac contractility and inducing vasodilation, making them subjects of interest for cardiovascular research. This guide presents a head-to-head comparison of their vasodilatory properties based on preclinical data.

Data Presentation: In-Vitro Vasorelaxant Effects on Porcine Coronary Arteries

The following tables summarize the quantitative data from studies investigating the effects of **ORM-3819** and levosimendan on isolated porcine coronary arteries.

Table 1: Comparison of Vasorelaxant Potency and Efficacy

Compound	EC50 (Concentration for 50% of maximal effect)	Maximum Relaxation
ORM-3819	72.2 μ M[1]	58.1%[1]
Levosimendan	~102.6 μ M ($pD_2 = 3.99$)[2]	100%[2]

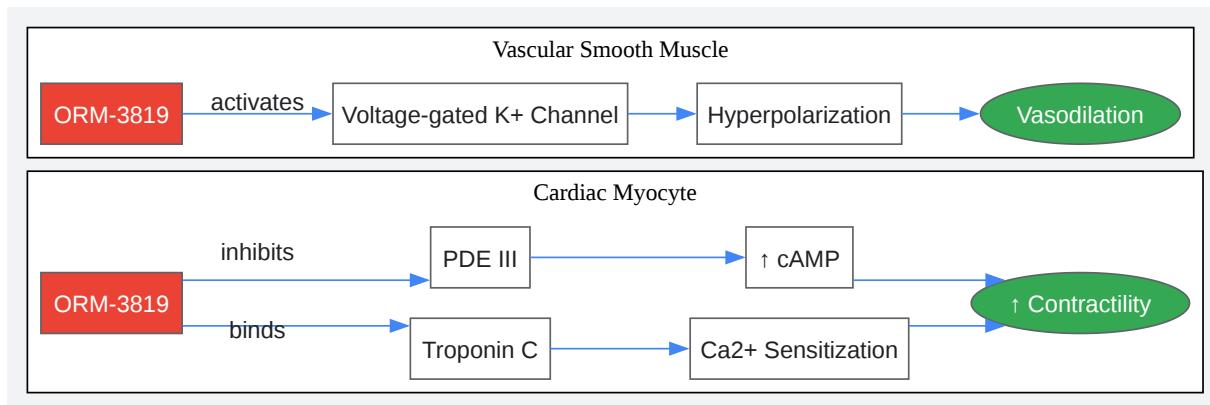
Table 2: Comparison of Vascular Smooth Muscle Hyperpolarization

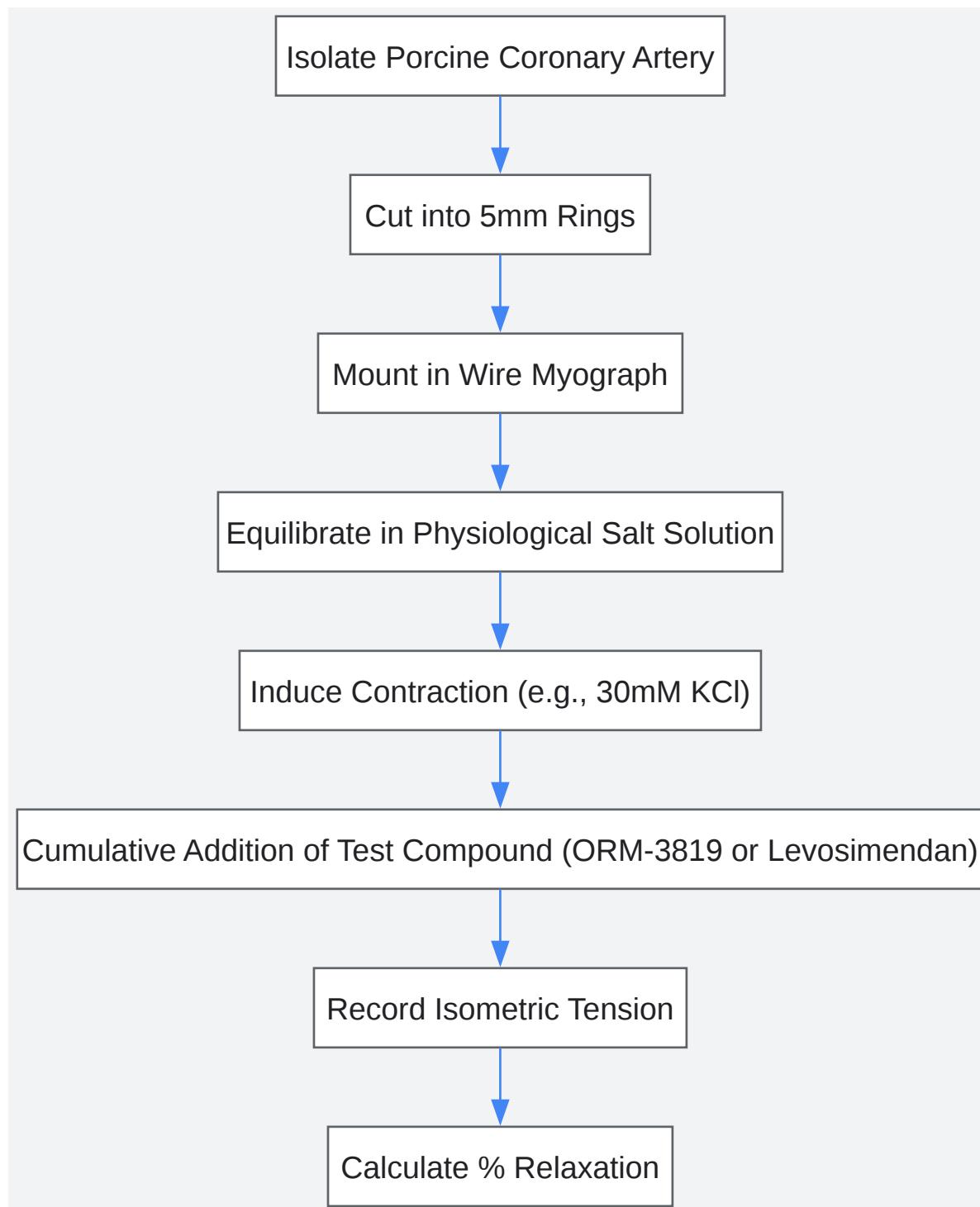
Compound	Concentration	Maximum Hyperpolarization (mV)
ORM-3819	120 μ M	-2.6 \pm 0.81[1]
Levosimendan	3.7 μ M	-1.82 \pm 0.44[1]

Signaling Pathways and Mechanisms of Action

Both **ORM-3819** and levosimendan exhibit a dual mechanism of action, impacting both cardiac myocytes and vascular smooth muscle cells.

ORM-3819 promotes cardiac contractility through a combination of troponin-C dependent calcium sensitization and selective inhibition of phosphodiesterase III (PDE III)[3]. Its vasodilatory effect is attributed to the activation of voltage-gated potassium channels in vascular smooth muscle, leading to hyperpolarization and subsequent relaxation[1].





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